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Introduction
GSK6853 is a highly potent and selective chemical probe for the bromodomain of

Bromodomain and PHD Finger Containing Protein 1 (BRPF1).[1] BRPF1 is a crucial scaffolding

protein involved in the assembly of MYST histone acetyltransferase (HAT) complexes, which

play a significant role in transcriptional regulation.[2][3] These complexes, including the

MOZ/MORF and HBO1 complexes, are integral to processes such as DNA repair,

recombination, and transcription activation.[2] The availability of a specific inhibitor like

GSK6853 provides a valuable tool to dissect the biological functions of the BRPF1

bromodomain and explore its therapeutic potential. These application notes provide detailed

protocols for utilizing GSK6853 to investigate BRPF1 function in various experimental settings.

Data Presentation: Properties of GSK6853
GSK6853 exhibits exceptional potency and selectivity for the BRPF1 bromodomain, making it

an ideal tool for in vitro and cellular studies. Its properties are summarized in the table below.
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Parameter Assay Value Reference

Potency

IC50 TR-FRET 8 nM [2]

pIC50 TR-FRET 8.1 [4]

Kd BROMOscan 0.3 nM [2]

pKd BROMOscan 9.5 [1]

Cellular IC50 NanoBRET™ 20 nM [2]

Cellular pIC50 Chemoproteomics 8.6 [2]

Selectivity

Fold Selectivity
BROMOscan (vs. 48

other bromodomains)
>1600-fold [1][2]

In Vivo Properties

(Mouse)

Bioavailability (IP)
Pharmacokinetic

studies
85% [4]

Bioavailability (PO)
Pharmacokinetic

studies
22% [4]

Terminal Half-life (IV)
Pharmacokinetic

studies
1.7 h [4]

Signaling Pathways and Experimental Workflows
BRPF1 in MYST Histone Acetyltransferase Complexes
BRPF1 acts as a scaffold within the MYST family of HAT complexes. These complexes

typically have a tetrameric core that includes BRPF1, a MYST family HAT (like MOZ, MORF, or

HBO1), the tumor suppressor ING, and an Eaf6/EPC-related subunit.[2] The bromodomain of

BRPF1 is responsible for recognizing acetylated lysine residues on histones, thereby tethering

the complex to specific chromatin regions to facilitate histone acetylation and subsequent gene

transcription.
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Caption: BRPF1 as a scaffold in MYST HAT complexes.

GSK6853 Inhibition of the JAK2/STAT3 Signaling
Pathway
In non-small cell lung cancer (NSCLC) cells, GSK6853 has been shown to suppress the

JAK2/STAT3 signaling pathway.[3][5] This inhibition leads to the downregulation of Cyclin A2

(CCNA2), a key cell cycle regulator, resulting in cell cycle arrest and reduced proliferation.[5]
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Caption: GSK6853 inhibits the JAK2/STAT3 pathway.

Experimental Protocols
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Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Assay
This assay is used to determine the in vitro potency of GSK6853 by measuring its ability to

displace a fluorescently labeled ligand from the BRPF1 bromodomain.

Materials:

Recombinant BRPF1 bromodomain protein (e.g., human, amino acids 637-755)

Europium (Eu3+) chelate-labeled anti-tag antibody (e.g., anti-GST) if BRPF1 is tag-labeled

Biotinylated histone peptide (e.g., H4K12ac)

Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin - APC)

GSK6853 and a negative control compound

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

384-well low-volume black plates

Protocol:

Prepare a serial dilution of GSK6853 and the negative control in assay buffer.

In a 384-well plate, add the compounds to the appropriate wells.

Add the recombinant BRPF1 protein (and anti-tag antibody if necessary) to all wells.

Incubate for 15-30 minutes at room temperature.

Add the biotinylated histone peptide and streptavidin-APC to all wells.

Incubate for 60 minutes at room temperature, protected from light.

Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and

emission at ~615 nm (Eu3+) and ~665 nm (APC).
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Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the data against

the compound concentration to determine the IC50 value.
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Caption: TR-FRET assay workflow.

NanoBRET™ Cellular Target Engagement Assay
This assay measures the ability of GSK6853 to engage BRPF1 in live cells by competing with a

fluorescent tracer.

Materials:

HEK293T cells (or other suitable cell line)

Plasmid encoding NanoLuc®-BRPF1 fusion protein

Plasmid encoding HaloTag®-Histone H3.3 fusion protein

Transfection reagent (e.g., FuGENE® HD)

Opti-MEM™ I Reduced Serum Medium

NanoBRET™ fluorescent tracer specific for bromodomains

Nano-Glo® Live Cell Substrate

GSK6853 and a negative control compound

White, 96-well cell culture plates

Protocol:
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Co-transfect HEK293T cells with the NanoLuc®-BRPF1 and HaloTag®-Histone H3.3

plasmids and seed into a 96-well plate.

Incubate for 18-24 hours to allow for protein expression.

Prepare serial dilutions of GSK6853 and the negative control.

Add the compounds to the cells and incubate for a defined period (e.g., 2 hours) at 37°C.

Add the NanoBRET™ tracer to all wells and incubate for a further 2 hours.

Add the Nano-Glo® Live Cell Substrate to all wells.

Read the plate within 10 minutes on a luminometer capable of measuring BRET, with filters

for donor emission (~460 nm) and acceptor emission (~618 nm).

Calculate the BRET ratio (acceptor emission / donor emission) and plot against the

compound concentration to determine the cellular IC50.
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Caption: NanoBRET™ assay workflow.

Chemoproteomic Competition Binding Assay
This method assesses the binding of GSK6853 to endogenous BRPF1 in a cellular lysate.

Materials:

HUT-78 cells (or other relevant cell line)

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease and

phosphatase inhibitors)

Affinity matrix with an immobilized broad-spectrum bromodomain inhibitor
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GSK6853 and a negative control compound

Wash buffer (lysis buffer with 0.2% NP-40)

Elution buffer (e.g., 2x SDS-PAGE sample buffer)

SDS-PAGE gels and Western blotting reagents

Anti-BRPF1 antibody

Protocol:

Prepare cell lysates from HUT-78 cells.

Incubate the lysate with varying concentrations of GSK6853 or the negative control for 45

minutes at 4°C.

Add the equilibrated affinity matrix to the lysates and incubate for 1-2 hours at 4°C to capture

bromodomain-containing proteins.

Wash the beads extensively with wash buffer.

Elute the bound proteins with elution buffer.

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

Probe the membrane with an anti-BRPF1 antibody to detect the amount of BRPF1 pulled

down at each compound concentration.

Quantify the band intensities and plot against the compound concentration to determine the

pIC50.
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Caption: Chemoproteomics workflow.
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Cellular Proliferation and Viability Assay
To assess the effect of GSK6853 on cell growth, a standard colorimetric assay such as the

CCK-8 assay can be used.

Materials:

NSCLC cell lines (e.g., A549, H1975) or other relevant cell lines

Complete cell culture medium

GSK6853

Cell Counting Kit-8 (CCK-8) reagent

96-well cell culture plates

Microplate reader

Protocol:

Seed cells in a 96-well plate at an appropriate density.

Allow cells to adhere overnight.

Treat the cells with a serial dilution of GSK6853 for a specified time (e.g., 24, 48, 72 hours).

Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.

Measure the absorbance at 450 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control and plot

against the GSK6853 concentration to determine the GI50 (concentration for 50% growth

inhibition).

Conclusion
GSK6853 is a powerful and selective tool for investigating the biological roles of the BRPF1

bromodomain. The protocols outlined above provide a framework for researchers to
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characterize the biochemical and cellular activity of GSK6853 and to explore its effects on

BRPF1-mediated signaling pathways and cellular processes. The high potency and selectivity

of GSK6853, coupled with its demonstrated cellular activity, make it an invaluable resource for

advancing our understanding of BRPF1 function in health and disease. For cellular assays, it is

recommended to use concentrations no higher than 1 µM to minimize the risk of off-target

effects.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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